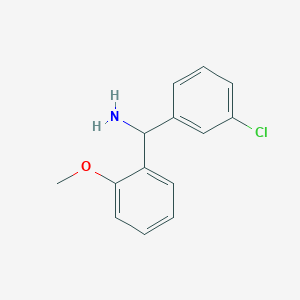![molecular formula C18H13ClN6OS B2394831 N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895098-91-6](/img/structure/B2394831.png)
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a chemical compound characterized by a complex structure featuring various functional groups including a triazole ring, a thiadiazole ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be approached through a multi-step synthesis route:
Formation of 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole:
Synthesis of 3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazole: : This involves the reaction of the triazole derivative with appropriate reagents to form the thiadiazole ring.
Formation of the final product: : The benzamide moiety is introduced by reacting the intermediate compound with a benzoyl chloride or a similar reagent under suitable conditions (e.g., in the presence of a base like triethylamine).
Industrial Production Methods
For industrial-scale production, the process would be optimized to maximize yield and purity while minimizing costs and environmental impact. This might involve advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially at the methyl group or other reactive sites.
Reduction: : Reduction reactions may target the nitro groups if present.
Substitution: : Electrophilic aromatic substitution reactions could occur on the benzamide moiety or other aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Catalysts like Lewis acids (e.g., AlCl3) might facilitate electrophilic substitution reactions.
Major Products Formed
The major products from these reactions would vary depending on the specific sites of reaction and the conditions used, but could include oxidized or reduced derivatives, or substituted benzamide compounds.
Aplicaciones Científicas De Investigación
Chemistry
Biology
It may be investigated for its biological activity, particularly in relation to its structural resemblance to known bioactive molecules.
Medicine
Pharmaceutical research might explore its potential as a drug candidate, given the presence of functional groups common in bioactive compounds.
Industry
The compound could find applications in materials science, such as the development of polymers or other advanced materials.
Mecanismo De Acción
The precise mechanism by which N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide exerts its effects would depend on its specific interactions with molecular targets. These might involve:
Enzyme Inhibition: : The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: : It could interact with cellular receptors, modulating signaling pathways.
Pathway Modulation: : The compound might influence biochemical pathways by altering the activity of key proteins or other molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]benzamide: : A structurally similar compound lacking the thiadiazole ring.
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}acetamide: : Similar but with an acetamide moiety instead of a benzamide.
Uniqueness
What sets N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide apart is the combination of its triazole, thiadiazole, and benzamide components, providing a unique array of reactive sites and potential interactions. This combination may lead to unique chemical properties and biological activities not observed in similar compounds.
Thus ends our deep dive into the world of this fascinating chemical compound. Curious to explore further or take a different path? You lead, and I'll follow.
Propiedades
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c1-11-15(22-24-25(11)14-9-5-8-13(19)10-14)16-20-18(27-23-16)21-17(26)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVHYIOMWXCJPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
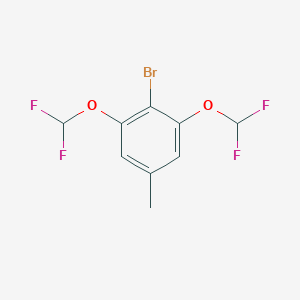
![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)
![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/new.no-structure.jpg)
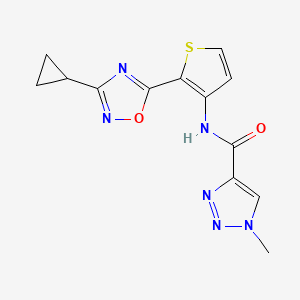
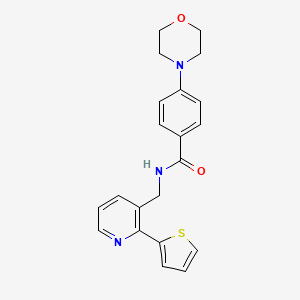
![N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2394760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)
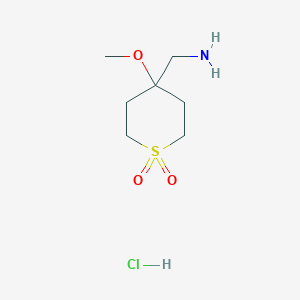
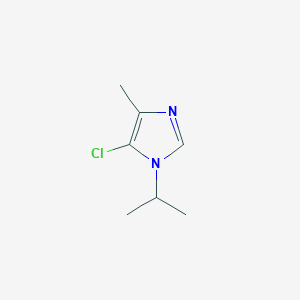
![2-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2394766.png)

